For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyldecane
Introduction
1-Phenyldecane, also known as decylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₆H₂₆. It consists of a phenyl group (C₆H₅) attached to a linear ten-carbon alkyl chain (decyl group). This structure imparts both aromatic and aliphatic characteristics to the molecule, making it a subject of interest in various fields, including organic synthesis, materials science, and as a component in surfactant production. Its well-defined physical and chemical properties are crucial for its application and for understanding its behavior in different chemical environments. This document provides a comprehensive overview of these properties, supported by experimental data and methodologies.
Core Physical and Chemical Properties
The fundamental properties of 1-phenyldecane are summarized below. These values are critical for its handling, storage, and application in experimental settings.
Table 1: General and Physical Properties of 1-Phenyldecane
| Property | Value | References |
| Molecular Formula | C₁₆H₂₆ | [1][2][3] |
| Molecular Weight | 218.38 g/mol | [1][2][4] |
| CAS Number | 104-72-3 | [1][2][3] |
| Appearance | Colorless to white liquid | [1][5][6] |
| Melting Point | -14 °C (-14.4 °C) | [1][2][4][5][7] |
| Boiling Point | 293 °C at 760 mmHg | [1][2][5] |
| Density | 0.856 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n²⁰/D) | 1.482 | [1][2][5][8] |
| Flash Point | 110 °C (230 °F) - closed cup | [2][5][8] |
| Vapor Pressure | 0.00128 mmHg at 25 °C | [4][6] |
| LogP (Octanol/Water Partition Coeff.) | 7.37 | [4][6] |
Table 2: Solubility Profile of 1-Phenyldecane
| Solvent | Solubility | References |
| Water | Insoluble (2.40 x 10⁻³ mg/L) | [4][5][6] |
| Benzene (B151609) | Very Soluble | [5] |
| Toluene | Very Soluble | [5] |
| Ethanol | Very Soluble | [5] |
| Ethyl Ether | Very Soluble | [5] |
| Acetone | Very Soluble | [5] |
| Chloroform | Very Soluble | [5] |
| Hexane | Soluble | [5] |
Chemical Reactivity and Stability
1-Phenyldecane exhibits reactivity characteristic of alkylbenzenes.
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Stability : The compound is stable under normal laboratory conditions and is combustible.[1][6]
-
Incompatibilities : It can react vigorously with strong oxidizing agents, which may lead to explosions.[1][5][6]
-
Reactions of the Aromatic Ring : The phenyl group can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, typically requiring an acid catalyst.[1][6] Friedel-Crafts reactions can also occur at the benzene nucleus.[1]
-
Synthesis : 1-Phenyldecane can be synthesized via the alkylation of benzene with decyl halides or decene, often using a Lewis acid catalyst like aluminum chloride or a strong acid like hydrogen fluoride.[5] It is a key intermediate in the production of linear alkylbenzene sulfonates (LAS), a major class of synthetic surfactants used in detergents.[5]
Experimental Protocols
The determination of the physical properties of 1-phenyldecane follows standard laboratory procedures for organic liquids. While specific experimental reports for this compound are not detailed in the literature, the following methodologies represent the standard approach.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] The capillary method is a common microscale technique for this determination.
-
Preparation : A small amount (a few milliliters) of 1-phenyldecane is placed into a fusion or test tube.[1] A capillary tube, sealed at one end, is inverted and placed into the liquid.[1]
-
Apparatus Setup : The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[1] This assembly is then placed in a heating bath (such as a Thiele tube or an aluminum block) to ensure uniform heating.[1][2]
-
Heating and Observation : The apparatus is heated slowly and gently.[1] As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1][11] The temperature at this point is recorded.
-
Confirmation : The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is the precise boiling point of the liquid.[10][11]
Melting Point Determination
For compounds that are solid at or near room temperature, a melting point is determined. Since 1-phenyldecane melts at -14 °C, this procedure would require a cryostat or a specialized low-temperature apparatus. The general principle remains the same as for solids at room temperature.
-
Sample Preparation : A small amount of the solidified compound is introduced into a capillary tube.[2][12]
-
Apparatus : The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a thermometer.[2]
-
Measurement : The sample is heated slowly (approx. 2 °C/min).[2] The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is the melting point of the substance.[2][13] Pure compounds typically have a sharp melting range of 0.5-1.0 °C.[2]
Density Measurement
Density is the mass per unit volume of a substance. For liquids like 1-phenyldecane, this is typically determined using a pycnometer or by the buoyancy technique.[3][14]
-
Pycnometer Method :
-
The mass of a clean, dry pycnometer (a glass flask of a precisely defined volume) is accurately measured.[3]
-
The pycnometer is filled with 1-phenyldecane, and its mass is measured again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (mass of full pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[3]
-
-
Direct Measurement :
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples.
-
Apparatus : An Abbe refractometer is the standard instrument for this measurement.
-
Calibration : The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Measurement : A few drops of 1-phenyldecane are placed on the prism of the refractometer. The prism is then closed and locked.
-
Reading : While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.
Visualizations
Synthesis of 1-Phenyldecane
A common method for synthesizing 1-phenyldecane is the Friedel-Crafts alkylation of benzene. This involves reacting benzene with a decyl-containing alkylating agent in the presence of a Lewis acid catalyst.
Caption: Friedel-Crafts alkylation synthesis route for 1-phenyldecane.
Structure-Property Relationships
The physical properties of 1-phenyldecane are a direct consequence of its molecular structure, which combines a nonpolar aliphatic chain and an aromatic ring.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. scribd.com [scribd.com]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. jove.com [jove.com]
- 12. byjus.com [byjus.com]
- 13. athabascau.ca [athabascau.ca]
- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
